

Application Notes & Protocols: 2-(3,5-Dimethylphenyl)pyrrolidine in Transition Metal Catalysis

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Compound of Interest

Compound Name: 2-(3,5-Dimethylphenyl)pyrrolidine

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Abstract

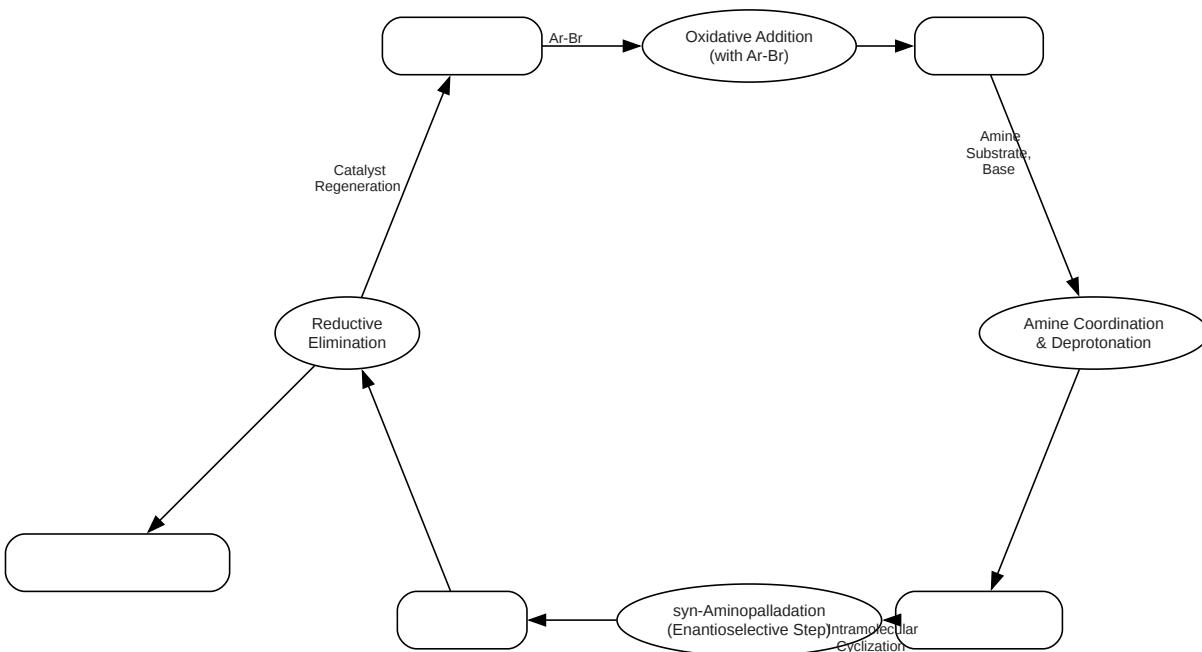
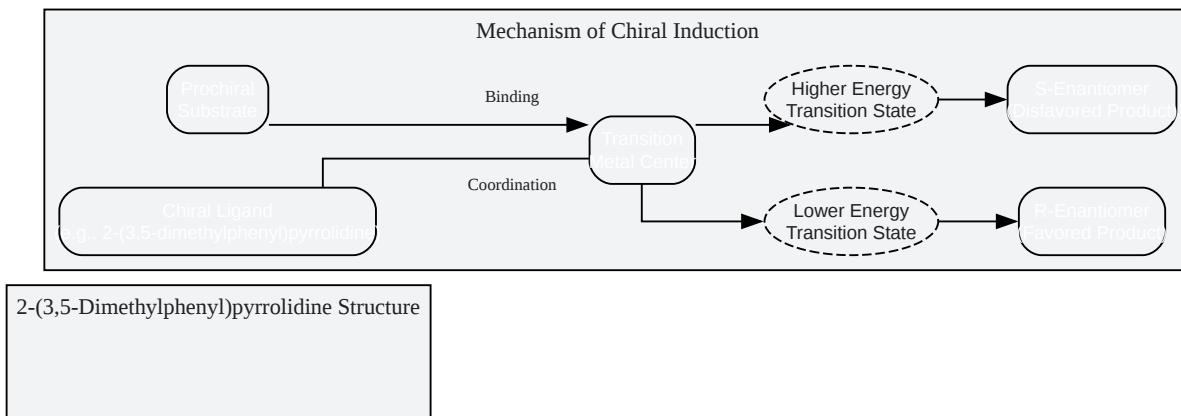
The pyrrolidine scaffold is a privileged structure in asymmetric catalysis, renowned for its role in creating highly effective chiral environments for a multitude of transition metal-catalyzed reactions.^{[1][2]} This guide focuses on **2-(3,5-dimethylphenyl)pyrrolidine**, a chiral ligand whose unique steric and electronic properties make it a compelling candidate for inducing high stereoselectivity. We provide an in-depth exploration of its application, particularly in palladium-catalyzed asymmetric carboamination, alongside detailed, field-tested protocols for researchers, chemists, and professionals in drug development. The causality behind experimental design, mechanistic insights, and robust, self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

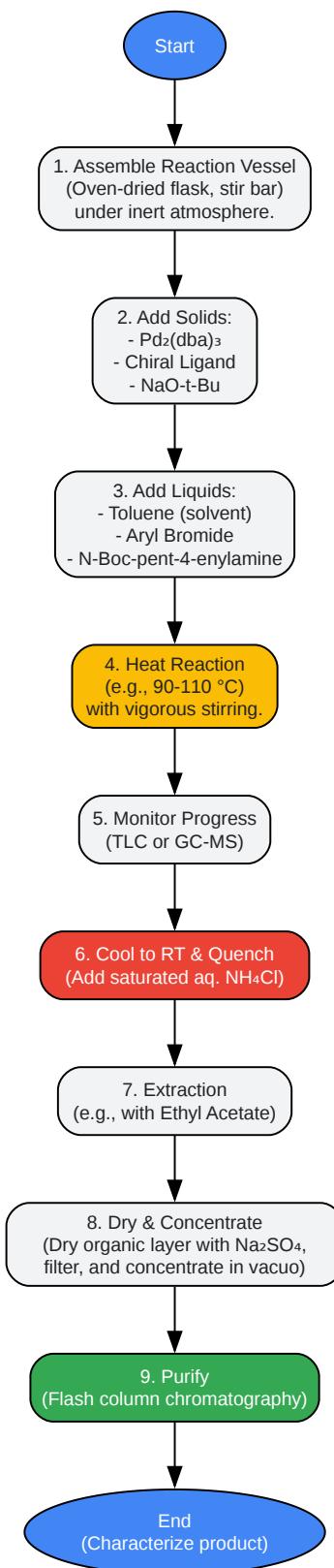
The Ligand: Structure, Significance, and Synthesis Molecular Architecture and Chiral Induction

2-(3,5-Dimethylphenyl)pyrrolidine is characterized by a saturated five-membered pyrrolidine ring substituted at the C2 position with a 3,5-dimethylphenyl group.^[3] Its molecular formula is C₁₂H₁₇N.^{[3][4]} The true value of this ligand lies in its chirality. The stereocenter at the C2 position, when coordinated to a transition metal, creates a three-dimensional chiral pocket around the metal's active site. This chiral environment forces incoming substrates to approach

from a specific trajectory, thereby directing the reaction to favor the formation of one product enantiomer over the other. The bulky 3,5-dimethylphenyl group plays a critical role in establishing this steric bias, effectively shielding one face of the catalytic center.

The pyrrolidine framework is a cornerstone of many successful ligands used in both organocatalysis and transition metal catalysis.^[1] Its derivatives have been instrumental in the development of highly enantioselective transformations.^[1]



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